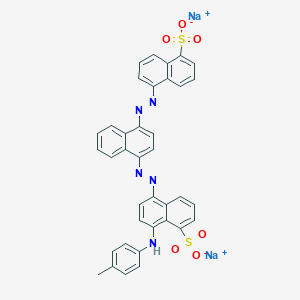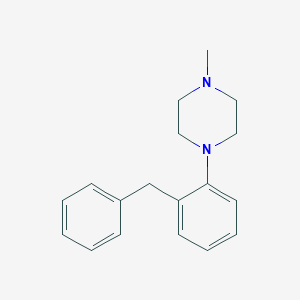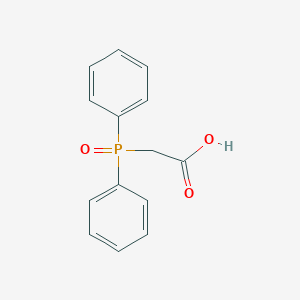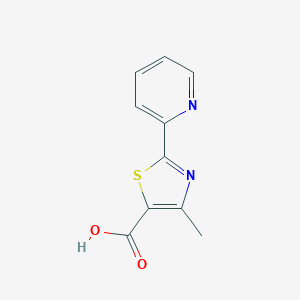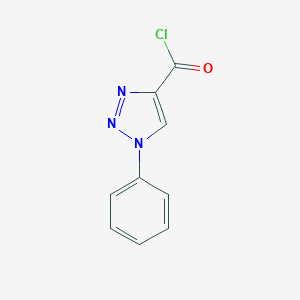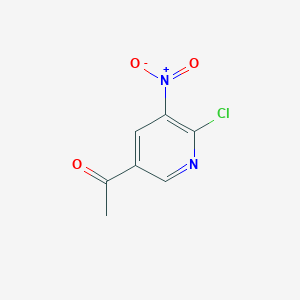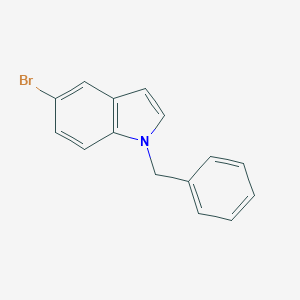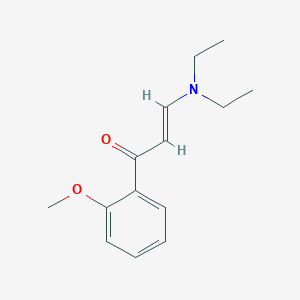
Acrylophenone, 3-(diethylamino)-2'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylophenone, 3-(diethylamino)-2'-methoxy- is a chemical compound that belongs to the class of ketones. It is commonly used in scientific research as a fluorescent probe to detect proteins and other biomolecules. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of acrylophenone, 3-(diethylamino)-2'-methoxy- involves the formation of a covalent bond between the compound and the target biomolecule. The compound contains a reactive group that can react with amino acids or other functional groups present in the target molecule. This reaction results in the formation of a fluorescent complex that can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
Acrylophenone, 3-(diethylamino)-2'-methoxy- has been shown to have minimal biochemical and physiological effects on living organisms. It does not interact with DNA or other cellular components and is considered to be non-toxic. However, it is important to note that the compound should be handled with care due to its potential to cause skin irritation and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acrylophenone, 3-(diethylamino)-2'-methoxy- in lab experiments is its high sensitivity and specificity. The compound can detect proteins and other biomolecules at low concentrations, making it an ideal tool for studying biological processes. However, one of the limitations of using this compound is its potential to interfere with the activity of the target biomolecule. This can lead to false results and should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of acrylophenone, 3-(diethylamino)-2'-methoxy- in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease. The compound could also be used to study the interactions between proteins and other biomolecules in more detail, leading to a better understanding of biological processes. Additionally, the compound could be modified to enhance its properties and increase its specificity for certain biomolecules.
Synthesemethoden
The synthesis of acrylophenone, 3-(diethylamino)-2'-methoxy- can be achieved through several methods. One of the most common methods is the reaction of 3-methoxybenzaldehyde with diethylamine in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with acetyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
Acrylophenone, 3-(diethylamino)-2'-methoxy- has been extensively used in scientific research as a fluorescent probe to detect proteins and other biomolecules. It has been used to study the binding of proteins to DNA, the interaction of enzymes with substrates, and the localization of proteins within cells.
Eigenschaften
CAS-Nummer |
1776-14-3 |
|---|---|
Produktname |
Acrylophenone, 3-(diethylamino)-2'-methoxy- |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(E)-3-(diethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H19NO2/c1-4-15(5-2)11-10-13(16)12-8-6-7-9-14(12)17-3/h6-11H,4-5H2,1-3H3/b11-10+ |
InChI-Schlüssel |
TZEOYAUKRPWDSC-ZHACJKMWSA-N |
Isomerische SMILES |
CCN(CC)/C=C/C(=O)C1=CC=CC=C1OC |
SMILES |
CCN(CC)C=CC(=O)C1=CC=CC=C1OC |
Kanonische SMILES |
CCN(CC)C=CC(=O)C1=CC=CC=C1OC |
Synonyme |
β-Diethylamino-2'-methoxyacrylophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




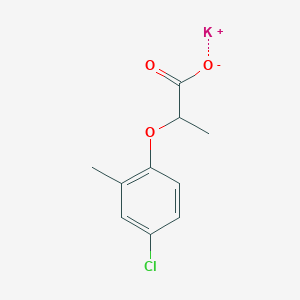
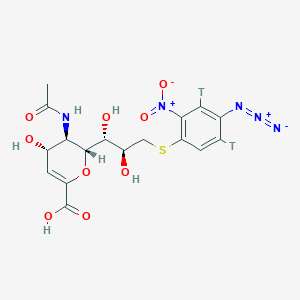
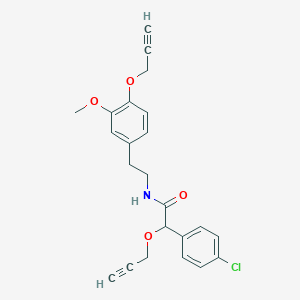
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
